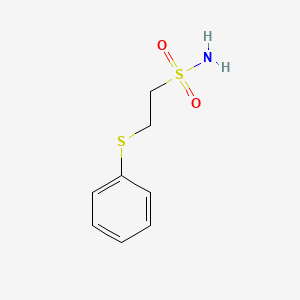

2-(Phenylsulfanyl)ethane-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenylsulfanylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEIIVCUDPIVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonamide typically involves the reaction of phenylthiol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for 2-(Phenylsulfanyl)ethane-1-sulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfanyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonamide

The synthesis of 2-(Phenylsulfanyl)ethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonyl chloride with phenylthiol. This two-step process requires careful control of temperature and stoichiometry to achieve high yields. Solvents such as dichloromethane or toluene are commonly used, with thin-layer chromatography (TLC) employed to monitor the reaction progress.

Antimicrobial Properties

2-(Phenylsulfanyl)ethane-1-sulfonamide exhibits significant antimicrobial activity, primarily attributed to its ability to inhibit bacterial folic acid synthesis. Sulfonamides are generally known for their antibacterial properties, and this compound's unique structure enhances its efficacy against specific bacterial strains .

Mechanism of Action

The compound acts as an electrophile due to the presence of the sulfonamide group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction is crucial for its potential therapeutic applications, particularly in targeting enzymes involved in bacterial metabolism .

Applications in Medicinal Chemistry

-

Antibacterial Agents

2-(Phenylsulfanyl)ethane-1-sulfonamide has been investigated for its effectiveness against various bacterial strains. Research indicates that modifications to its structure can significantly enhance its binding affinity and antimicrobial properties . -

Carbonic Anhydrase Inhibition

Recent studies have explored the potential of sulfonamides, including 2-(Phenylsulfanyl)ethane-1-sulfonamide, as inhibitors of carbonic anhydrase isoforms. These compounds have shown promise in selectively inhibiting transmembrane isoforms CA IX and XII, which are implicated in various diseases . -

Hybrid Molecule Development

The compound has been used as a building block in the synthesis of hybrid molecules that combine sulfonamide with other pharmacophores. These hybrids have demonstrated enhanced biological activity and specificity against microbial targets .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including 2-(Phenylsulfanyl)ethane-1-sulfonamide, against multiple bacterial strains using agar well diffusion and minimum inhibitory concentration tests. The findings indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation, a series of saccharide-modified sulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase isoforms. The results demonstrated that modifications to the sulfonamide structure could enhance selectivity and potency against specific isoforms, highlighting the potential therapeutic applications of 2-(Phenylsulfanyl)ethane-1-sulfonamide in treating conditions related to carbonic anhydrase dysregulation .

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfanyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The sulfonamide moiety can also interact with various biological molecules, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Sulfonamide Derivatives

- Substituent Effects: The benzyloxy group in 2-(benzyloxy)ethane-1-sulfonamide introduces an ether linkage, which may enhance solubility in polar solvents compared to the phenylsulfanyl group . The adamantyl group in 2-(adamantan-1-yl)ethane-1-sulfonamide significantly boosts lipophilicity, which could improve blood-brain barrier penetration . Mesna, a sulfonic acid derivative, is ionized at physiological pH, enhancing its renal excretion and utility as a detoxifying agent in chemotherapy .

Purity and Regulatory Standards

Table 2: Purity and Handling Requirements

- Impurity Profiles : Mesna-related compounds (e.g., Mesna Related Compound B) are tightly controlled, with impurity limits ≤5.0% .

Biologische Aktivität

2-(Phenylsulfanyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its sulfonamide functional group, exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Phenylsulfanyl)ethane-1-sulfonamide can be represented as follows:

This structure includes a phenylsulfanyl group attached to an ethane backbone with a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of 2-(Phenylsulfanyl)ethane-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit the activity of certain enzymes, particularly those involved in bacterial cell wall synthesis.

- Anticancer Mechanisms : It may induce apoptosis in cancer cells by targeting signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

Research indicates that 2-(Phenylsulfanyl)ethane-1-sulfonamide exhibits significant antimicrobial properties against a variety of bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of 2-(Phenylsulfanyl)ethane-1-sulfonamide against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

| C-32 (Melanoma) | 25 |

These studies indicate that the compound's cytotoxicity varies across different cancer types, with MDA-MB-231 showing the highest sensitivity.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of 2-(Phenylsulfanyl)ethane-1-sulfonamide. For example, a study published in the Egyptian Journal of Chemistry reported on the synthesis of several sulfonamide derivatives and their biological evaluations. Some derivatives exhibited enhanced activity compared to the parent compound, indicating potential for developing more effective therapeutic agents .

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically applied to 2-(Phenylsulfanyl)ethane-1-sulfonamide derivatives?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and test biological activity. Use QSAR models to correlate structural features (logP, polar surface area) with efficacy. Prioritize derivatives showing >50% inhibition in primary screens for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.